trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1052713-40-2
VCID: VC13658452
InChI: InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H25FN2O4
Molecular Weight: 352.4 g/mol

trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate

CAS No.: 1052713-40-2

Cat. No.: VC13658452

Molecular Formula: C18H25FN2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate - 1052713-40-2

Specification

CAS No. 1052713-40-2
Molecular Formula C18H25FN2O4
Molecular Weight 352.4 g/mol
IUPAC Name benzyl (3S,4S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m0/s1
Standard InChI Key MVHJFTQWJQHIAL-GJZGRUSLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CN(CC[C@@H]1F)C(=O)OCC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, benzyl (3S,4S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate, underscores its stereochemical configuration (3S,4S) and functional groups . Key structural attributes include:

  • Piperidine Core: A six-membered nitrogen-containing ring with fluorine at C4 and Boc-protected amine at C3.

  • Benzyl Ester: Enhances solubility and facilitates selective deprotection during synthesis.

  • Boc Group: Provides steric protection for the amine, enabling sequential reactivity in multi-step syntheses .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₅FN₂O₄
Molecular Weight352.4 g/mol
CAS Number1052713-40-2
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar organic solvents (e.g., DCM, THF)

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step strategies to install the fluorine atom and Boc group while preserving stereochemistry. A representative pathway includes:

  • Piperidine Functionalization: Fluorination at C4 via nucleophilic substitution or electrophilic fluorinating agents .

  • Boc Protection: Reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

  • Benzylation: Esterification with benzyl chloroformate to introduce the carboxylate group .

Table 2: Representative Synthesis Steps from Patent Literature

StepReactionReagents/Conditions
1Fluorination of piperidineSelectfluor®, KHF₂, DMF, 0°C → RT
2Boc protection of amineBoc₂O, DMAP, DCM, 24h
3Benzyl ester formationBenzyl chloroformate, Et₃N, THF, 0°C

Critical challenges include maintaining trans stereochemistry during fluorination and avoiding premature deprotection of the Boc group. Recent advances employ chiral auxiliaries or asymmetric catalysis to improve enantiomeric excess .

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s fluorinated piperidine scaffold mimics natural substrates of kinases, enabling competitive inhibition. In patent EP2473502A1, analogs demonstrated nanomolar affinity for JAK3, a target in autoimmune diseases . The fluorine atom’s electronegativity enhances binding to hydrophobic kinase pockets, while the Boc group allows modular derivatization .

CNS Drug Development

Fluorine’s ability to cross the blood-brain barrier (BBB) makes this compound a candidate for neurodegenerative therapeutics. Modifications to reduce polarity (e.g., replacing sulfonamides with oxazoles) have improved BBB permeability in related molecules, as seen in ferroptosis inhibitor studies .

Table 3: Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (nM)Application
Benzyl 4-(aminomethyl)-3-fluoro-4-OH-piperidineJAK312Autoimmune disorders
tert-Butyl 3-(4-bromophenyl)piperazineSerotonin receptor45Neuropsychiatric drugs

Pharmacological and Toxicological Profile

Metabolic Stability

In vitro microsomal studies of analogs show half-lives >2 hours, attributed to the Boc group’s resistance to enzymatic cleavage . Fluorine’s metabolic inertia further enhances stability, reducing oxidative deamination .

Toxicity Considerations

Preliminary data indicate low acute toxicity (LD₅₀ >500 mg/kg in rodents), though chronic exposure risks remain unstudied. The benzyl ester’s hydrolysis to carboxylic acid may pose hepatotoxicity concerns, necessitating prodrug strategies .

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparison

CompoundKey FeaturesAdvantagesLimitations
trans-Benzyl 4-(Boc-amino)-3-OH-piperidineHydroxyl instead of fluorineImproved solubilityReduced BBB permeability
Benzyl 3-fluoro-4-morpholinopiperidineMorpholine substituentEnhanced kinase selectivitySynthetic complexity
tert-Butyl 3-aminopiperidine carboxylateNo fluorine or benzyl groupCost-effective synthesisLow target affinity

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